molecular formula C11H9N3O2 B13916395 2-Amino-5-(5-pyrimidinyl)benzoic acid

2-Amino-5-(5-pyrimidinyl)benzoic acid

Cat. No.: B13916395
M. Wt: 215.21 g/mol
InChI Key: CFURGDNGTIWINE-UHFFFAOYSA-N
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Description

2-Amino-5-(5-pyrimidinyl)benzoic acid is an organic compound with the molecular formula C11H9N3O2. It is a derivative of benzoic acid, where the amino group is positioned at the second carbon and the pyrimidinyl group is attached to the fifth carbon of the benzoic acid ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(5-pyrimidinyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoic acid with a pyrimidine derivative under specific conditions. For instance, the reaction can be carried out in the presence of an inert solvent and an acid catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as diazotization, coupling reactions, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(5-pyrimidinyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-(5-pyrimidinyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(5-pyrimidinyl)benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing various signaling pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(5-pyrimidinyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-amino-5-pyrimidin-5-ylbenzoic acid

InChI

InChI=1S/C11H9N3O2/c12-10-2-1-7(3-9(10)11(15)16)8-4-13-6-14-5-8/h1-6H,12H2,(H,15,16)

InChI Key

CFURGDNGTIWINE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CN=C2)C(=O)O)N

Origin of Product

United States

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